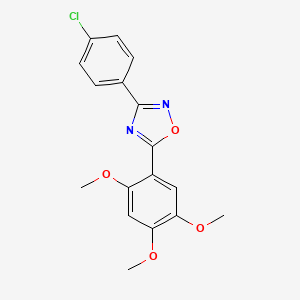
9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole, commonly known as Cbz-Cl, is a synthetic compound that has been widely used in scientific research. It is a carbazole derivative that has a chlorine atom attached to the benzene ring. Cbz-Cl has been found to exhibit a range of biological activities and has been used in various applications such as drug discovery, cancer research, and neurobiology.
Scientific Research Applications
Biotransformation and Derivatization
9H-Carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, have been studied for their broad range of pharmacological applications. Waldau, Mikolasch, Lalk, and Schauer (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290, finding significant chemical modifications, such as hydroxylation, which could be relevant in pharmaceutical contexts (Waldau et al., 2009).
Anticancer Activity
The anticancer potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored. Chaudhary and Chaudhary (2016) synthesized new derivatives and evaluated their effectiveness against the A-549 cell line, identifying significant anticancer activity in certain compounds (Chaudhary & Chaudhary, 2016).
Structural and Optical Properties
The structural and optical characteristics of carbazole derivatives have been extensively studied. Çiçek et al. (2018) synthesized new carbazole Schiff bases and analyzed their photoluminescence, indicating potential applications in organic light-emitting diodes (Çiçek et al., 2018).
Antimicrobial Studies
The antimicrobial properties of carbazole derivatives have also been investigated. Surendiran, Balasubramanian, and Sivaraj (2008) synthesized novel isoxazolyl and pyrazolyl 2,3,4,9-tetrahydro-1H-carbazoles and evaluated their antibacterial and antifungal activities, showing potential as antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).
Photophysical Characterization
DMTCO and MDDCO, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, were synthesized and their photophysical properties were studied by Ghosh, Mitra, Saha, and Basu (2013), highlighting their sensitivity to solvent polarity and potential application in fluorescent studies (Ghosh et al., 2013).
properties
IUPAC Name |
(4-chlorophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-14-11-9-13(10-12-14)19(22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1,3,5,7,9-12H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAVIAHNOFZLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)


![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)




![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)


